molecular formula C10H13BN2O2 B3150742 (3-Isopropyl-1H-indazol-4-yl)boronic acid CAS No. 693285-69-7

(3-Isopropyl-1H-indazol-4-yl)boronic acid

Cat. No. B3150742
CAS RN: 693285-69-7
M. Wt: 204.04 g/mol
InChI Key: ZRUNTVHPJQXDTG-UHFFFAOYSA-N
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Description

“(3-Isopropyl-1H-indazol-4-yl)boronic acid” is a chemical compound that belongs to the class of organoboron compounds . It contains an indazole ring, which is a type of heterocyclic ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of boronic acids, such as “(3-Isopropyl-1H-indazol-4-yl)boronic acid”, often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds using organoboron reagents .


Molecular Structure Analysis

The molecular structure of “(3-Isopropyl-1H-indazol-4-yl)boronic acid” includes an indazole ring and a boronic acid group . The indazole ring is a heterocyclic compound containing a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds. In this reaction, a carbon-carbon bond is formed between two different organic groups .

Future Directions

Recent strategies for the synthesis of indazoles have been published, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . These strategies could potentially be applied to the synthesis of “(3-Isopropyl-1H-indazol-4-yl)boronic acid” and other similar compounds in the future.

Mechanism of Action

Target of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids like this compound play a crucial role, is a key step in the synthesis of many biologically active compounds .

Pharmacokinetics

Factors such as lipophilicity, water solubility, and stability under physiological conditions can all impact a compound’s pharmacokinetic profile .

Result of Action

Compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities .

Action Environment

The action, efficacy, and stability of (3-Isopropyl-1H-indazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s efficacy can be influenced by factors such as pH, the presence of other substances, and specific conditions within the biological environment.

properties

IUPAC Name

(3-propan-2-yl-2H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-6(2)10-9-7(11(14)15)4-3-5-8(9)12-13-10/h3-6,14-15H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUNTVHPJQXDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NNC(=C12)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropyl-1H-indazol-4-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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